molecular formula C4H5N B123554 3-Butenenitrile CAS No. 109-75-1

3-Butenenitrile

Cat. No.: B123554
CAS No.: 109-75-1
M. Wt: 67.09 g/mol
InChI Key: SJNALLRHIVGIBI-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is known for its role as a neurotoxin, plant metabolite, and antifeedant . The compound is characterized by the presence of a nitrile group attached to a butene chain, making it an aliphatic nitrile.

Chemical Reactions Analysis

Types of Reactions: 3-Butenenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Butenenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butenenitrile involves its interaction with biological molecules. As a neurotoxin, it exerts its effects by inhibiting certain enzymes and disrupting cellular processes. The nitrile group can interact with proteins and other cellular components, leading to toxic effects .

Comparison with Similar Compounds

  • 2-Methyl-3-butenenitrile
  • 3-Pentenenitrile
  • Vinylacetonitrile

Comparison: 3-Butenenitrile is unique due to its specific structure and reactivity. Compared to 2-methyl-3-butenenitrile, it has a linear structure, while 2-methyl-3-butenenitrile has a branched structure. 3-Pentenenitrile is another similar compound but differs in the position of the nitrile group. Vinylacetonitrile has a similar nitrile group but differs in the carbon chain structure .

Properties

IUPAC Name

but-3-enenitrile
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InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJNALLRHIVGIBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCC#N
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Molecular Formula

C4H5N
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DSSTOX Substance ID

DTXSID6021905
Record name Allyl cyanide
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Molecular Weight

67.09 g/mol
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Physical Description

Liquid with an odor like onions; [Merck Index], Liquid
Record name Allyl cyanide
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Vapor Pressure

18.5 [mmHg]
Record name Allyl cyanide
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CAS No.

109-75-1
Record name 3-Butenenitrile
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Record name But-3-enenitrile
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Record name ALLYL CYANIDE
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Melting Point

-87 °C
Record name 3-Butenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Butenenitrile?

A1: this compound has the molecular formula C4H5N and a molecular weight of 67.09 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been used to characterize this compound, including:* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as the nitrile group (C≡N) and the alkene group (C=C). []* Nuclear Magnetic Resonance Spectroscopy (NMR): Offers detailed information about the structure and connectivity of atoms in the molecule, including the presence of different types of carbon and hydrogen atoms. [, ]* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, providing insights into its structure. [, ]* Penning Ionization Electron Spectroscopy (PIES): This technique has been used to study the interactions of this compound with He*(23S) metastable atoms, providing information about its electronic structure and ionization potentials. []

Q3: How is this compound typically synthesized?

A3: One common synthetic route involves the reaction of allyl bromide (CH2=CHCH2Br) with sodium cyanide (NaCN). []

Q4: What types of reactions can this compound participate in?

A4: this compound can engage in various reactions, including:

  • Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes on surfaces like Ge(100)-2 x 1, forming cyclic structures. []
  • Hydrolysis: Under acidic conditions, certain microorganisms can hydrolyze this compound to its corresponding carboxylic acid, 3-Butenoic acid. []
  • Base-Catalyzed Isomerization: Strong bases can facilitate the isomerization of this compound to 2-Butenenitrile. This reaction helps compare the relative nucleophilicities of different anions towards hydrogen. []

Q5: Does this compound have any known biological activity?

A6: Yes, this compound has been identified as a potential signaling molecule in plants, particularly in the model organism Arabidopsis thaliana. Studies suggest it might play a role in the plant's immune response, potentially inducing the production of defense-related compounds like salicylic acid and jasmonic acid. []

Q6: How does this compound impact plants?

A7: Research indicates that this compound might contribute to plant defense mechanisms. It can induce stomatal closure in Arabidopsis thaliana, a process that helps plants conserve water and limit pathogen entry. [] This stomatal closure is accompanied by the production of reactive oxygen species (ROS), which are crucial signaling molecules in plant defense.

Q7: Are there any other notable biological effects of this compound?

A8: this compound is known to have antifungal properties. Studies show synergistic antifungal activity when this compound is combined with 2-phenylethyl isothiocyanate (PEITC) against various fungal strains, including plant endophytes and soil fungi. This suggests a potential role for this compound in shaping the plant microbiome. []

Q8: What are the potential applications of this compound?

A8: While more research is needed, its biological activity suggests potential applications in:

    Q9: Is this compound toxic?

    A10: Yes, this compound is considered toxic. Studies have shown that exposure to this compound can lead to ototoxicity (damage to the inner ear) in rats, particularly affecting auditory function. [, ] It is essential to handle this compound with caution and use appropriate safety measures.

    Q10: How is this compound typically detected and quantified?

    A10: Common analytical techniques for this compound analysis include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in various matrices, including plant extracts and food samples. [, , , ]
    • Gas Chromatography-Olfactometry (GC-O): This method is employed to evaluate the aroma profile of this compound and its contribution to the overall odor of various substances. [, ]

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